4-(N,N-diethylsulfamoyl)-N-((5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

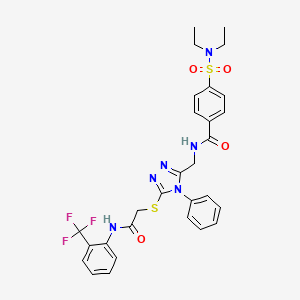

This compound is a structurally complex molecule featuring:

- A benzamide core substituted with a 4-(N,N-diethylsulfamoyl) group.

- A 4-phenyl-1,2,4-triazole ring connected via a methylene bridge to the benzamide nitrogen.

- A thioether linkage at the triazole’s 5-position, extending to a 2-oxoethyl moiety.

- A 2-(trifluoromethyl)phenylamino group attached to the ketone, introducing strong electron-withdrawing properties.

The triazole scaffold is common in medicinal chemistry due to its hydrogen-bonding capacity and rigidity .

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F3N6O4S2/c1-3-37(4-2)44(41,42)22-16-14-20(15-17-22)27(40)33-18-25-35-36-28(38(25)21-10-6-5-7-11-21)43-19-26(39)34-24-13-9-8-12-23(24)29(30,31)32/h5-17H,3-4,18-19H2,1-2H3,(H,33,40)(H,34,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNHWVCALSUUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F3N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-diethylsulfamoyl)-N-((5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic organic molecule with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological effects.

The molecular formula of the compound is , with a molecular weight of approximately 599.74 g/mol. The structure includes a sulfamoyl group and a triazole moiety, which are often associated with various biological activities.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Triazoles disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol production. This mechanism suggests that our compound may possess antifungal properties similar to established triazole antifungals like fluconazole.

Table 1: Antimicrobial Activity of Triazole Compounds

| Compound Name | Activity | Mechanism |

|---|---|---|

| Fluconazole | Antifungal | Inhibition of ergosterol synthesis |

| Itraconazole | Antifungal | Inhibition of ergosterol synthesis |

| Voriconazole | Antifungal | Inhibition of ergosterol synthesis |

| Test Compound | TBD | TBD |

Anticancer Activity

Recent studies have suggested that sulfamoyl derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the trifluoromethyl group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against various cancer cell lines.

Case Study:

A study conducted on a series of sulfamoyl derivatives demonstrated that compounds similar to our target structure exhibited cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Table 2: Cytotoxic Effects on MCF-7 Cells

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| Sulfamoyl Derivative A | 15 | Caspase activation |

| Sulfamoyl Derivative B | 20 | Caspase activation |

| Test Compound | TBD | TBD |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Pathways: The sulfamoyl group may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.

- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancerous cells.

- Cell Membrane Disruption: The triazole moiety may interact with lipid membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ()

- Key Differences : Replaces the triazole with a thiazole ring and substitutes the trifluoromethyl group with a nitrophenyl .

- Thiazoles are less rigid than triazoles, affecting conformational stability .

N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ()

- Key Differences : Uses a dimethylsulfamoyl group instead of diethyl and a thiadiazole heterocycle.

- Thiadiazoles exhibit distinct electronic profiles compared to triazoles .

Triazole-Based Analogues

N-(2,4-Difluorophenyl)-5-(4-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiones ()

- Key Differences : Features a sulfonylphenyl group at the triazole’s 5-position and lacks the thioether-linked ketone.

2-((5-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-nitrophenyl)ethanone ()

- Key Differences : Substitutes the trifluoromethyl group with a methoxyphenyl and includes a nitrophenyl ketone .

- Impact : The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl. This alters electronic distribution and may affect target binding .

Functional Group Modifications

Sulfonamide Derivatives with Isoxazole ()

- Example : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide.

- Key Differences : Replaces the benzamide-triazole core with a sulfonamide-isoxazole system.

Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.